1-(3-fluorophenyl)-1H-tetrazole-5-thiol
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Overview
Description
1-(3-Fluorophenyl)-1H-tetrazole-5-thiol is a heterocyclic compound that contains a tetrazole ring substituted with a fluorophenyl group and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol typically involves the reaction of 3-fluoroaniline with sodium azide and carbon disulfide under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the tetrazole ring. The thiol group is introduced by treating the intermediate with hydrogen sulfide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of catalysts to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-1H-tetrazole-5-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
1-(3-Fluorophenyl)-1H-tetrazole-5-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol-containing enzymes.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol involves its interaction with biological targets, particularly enzymes. The thiol group can form covalent bonds with cysteine residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-1H-tetrazole: Lacks the thiol group, making it less reactive in certain chemical reactions.
1-(3-Fluorophenyl)-1H-1,2,3-triazole: Contains a triazole ring instead of a tetrazole ring, leading to different chemical properties and reactivity.
1-(3-Fluorophenyl)-1H-pyrazole: Contains a pyrazole ring, which affects its biological activity and chemical reactivity.
Uniqueness: 1-(3-Fluorophenyl)-1H-tetrazole-5-thiol is unique due to the presence of both a fluorophenyl group and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
1-(3-Fluorophenyl)-1H-tetrazole-5-thiol (CAS No. 14210-42-5) is a compound belonging to the tetrazole family, known for its diverse biological activities. Tetrazoles are five-membered heterocyclic compounds that have gained attention in medicinal chemistry due to their ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H6FN5S
- Molecular Weight : 201.22 g/mol
- Canonical SMILES : Fc1nnn(c(c1)S)N
This compound features a fluorinated phenyl group and a thiol functional group, which are critical for its biological interactions.
Antimicrobial Properties
Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound shows inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
Several studies have investigated the anticancer potential of tetrazole derivatives, including this compound. A notable study demonstrated that this compound induces apoptosis in cancer cells through the mitochondrial pathway, activating caspases 9 and 3, which are crucial for programmed cell death . The compound shows promise as a tubulin polymerization inhibitor, acting at the colchicine site, which is a well-known target for anticancer drugs.
Study on Antiproliferative Effects
In a systematic evaluation of various tetrazole derivatives, including this compound, researchers found significant antiproliferative effects against several human cancer cell lines. The compound exhibited IC50 values ranging from 0.3 to 8.1 nM across different cell types, highlighting its potency compared to other known anticancer agents .
Cell Line | IC50 (nM) |
---|---|
HL-60 | 1.3 |
MCF-7 | 7.4 |
A549 | >100 |
Jurkat | 3.8 |
Mechanism Exploration
Further investigation into the mechanism of action revealed that the compound's thiol group plays a crucial role in its reactivity with cellular targets. The presence of sulfur enhances its ability to form covalent bonds with thiol-containing proteins, potentially leading to altered protein function and subsequent cellular responses .
Comparative Analysis with Related Compounds
A comparison with other tetrazole derivatives reveals that structural modifications significantly influence biological activity. For instance, compounds with electron-withdrawing groups at specific positions on the tetrazole ring tend to exhibit enhanced antiproliferative effects. This suggests that fine-tuning the electronic properties of tetrazoles can optimize their therapeutic effectiveness .
Compound | Activity Profile |
---|---|
This compound | Potent against multiple cancer cell lines |
Other substituted tetrazoles | Variable activity based on substitution pattern |
Properties
IUPAC Name |
1-(3-fluorophenyl)-2H-tetrazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4S/c8-5-2-1-3-6(4-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTAYQURXWOBHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=S)N=NN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406985 |
Source
|
Record name | 1-(3-fluorophenyl)-1H-tetrazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14210-42-5 |
Source
|
Record name | 1-(3-fluorophenyl)-1H-tetrazole-5-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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